molecular formula C19H25F2N3O2S B2501330 N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 1049393-20-5

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No. B2501330
CAS RN: 1049393-20-5
M. Wt: 397.48
InChI Key: SGVISBSIQSTSDQ-UHFFFAOYSA-N
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Description

The compound "N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-difluorobenzenesulfonamide" is a structurally complex molecule that appears to be related to various research efforts in synthesizing heterocyclic compounds. These compounds often exhibit significant biological activity and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the use of N-Fluorobenzenesulfonimide (NFSI) as an attenuator in the presence of a silver(I) catalyst has been shown to be effective in the annulation of tryptamine-derived ynesulfonamide to azepino[4,5-b]indole derivatives . Similarly, the N-alkylation of 2-azidobenzenesulfonamide followed by intramolecular aminohydroxylation has been used to create a precursor for pyrrolobenzothiadiazepine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of a bi-triazole precursor was confirmed using 1D and 2D NMR, IR spectroscopy, and elemental analysis . These techniques are crucial for confirming the structure of complex molecules such as the one under discussion.

Chemical Reactions Analysis

The literature describes several chemical reactions involving similar sulfonamide compounds. The formation of dibenzazepin-1-yl radicals, followed by transannular attack leading to pyrrolo[3,2,1-jk]carbazole, is one such reaction . This indicates that the compound may also undergo interesting ring transformations under certain conditions, which could be explored for synthetic applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-difluorobenzenesulfonamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. Sulfonamides typically have varied solubility in organic solvents and may exhibit different degrees of acidity or basicity depending on the substituents present on the nitrogen atom. The presence of azepane and pyrrole rings in the molecule suggests potential for interesting electronic and steric interactions that could affect its reactivity and binding properties.

Scientific Research Applications

Polymorphism and Structural Studies

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-difluorobenzenesulfonamide and related compounds have been studied for their polymorphic behaviors and molecular packing. For instance, in the study of polymorphs of tolazamide, a compound structurally related to the subject molecule, it was observed that different polymorphic forms exhibit distinct densities and molecular packings. This study also explored the effects of pressure on these forms, providing insights into the material's physical properties under various conditions (Fedorov et al., 2017).

Chemical Reactions and Synthesis

Research has also been conducted on the regioselectivity in reactions involving similar compounds. For example, N-(2,2,2-Trichloroethylidene)arenesulfonamides reacted with 1H-pyrrole and 1-methyl-1H-pyrrole, yielding specific sulfonamide derivatives. Such studies provide valuable information on the synthesis of related compounds, which could be applied in various scientific fields (Rozentsveig et al., 2008).

Bioactive Compound Synthesis

The synthesis and characterization of compounds structurally similar to N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-difluorobenzenesulfonamide have been a subject of interest, especially for their potential in bioactive compound development. For instance, methylbenzenesulfonamide antagonists have been synthesized and studied for their potential as HIV-1 infection inhibitors, demonstrating the pharmaceutical applications of these compounds (Cheng De-ju, 2015).

Catalysis and Material Chemistry

N-Fluorobenzenesulfonimide, a compound with similarities to the subject molecule, was identified as an effective catalyst in chemical reactions, highlighting the potential use of these compounds in catalysis and material chemistry. Such studies show how these compounds can facilitate specific chemical transformations, essential in synthetic chemistry (Pang et al., 2019).

Textile Industry Applications

Compounds containing the sulfonamide moiety have been explored for their applications in the textile industry. For example, thiazole azodyes containing sulfonamide moieties have been used for UV protection and antimicrobial properties of cotton fabrics, demonstrating the diverse applications of these compounds beyond the pharmaceutical and chemical industries (Mohamed et al., 2020).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F2N3O2S/c1-23-10-6-7-17(23)18(24-11-4-2-3-5-12-24)14-22-27(25,26)19-13-15(20)8-9-16(19)21/h6-10,13,18,22H,2-5,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVISBSIQSTSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-difluorobenzenesulfonamide

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